2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a furan ring, an oxazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2,5-dimethylphenoxy group: This step involves the reaction of the furan derivative with 2,5-dimethylphenol in the presence of a suitable base.
Formation of the oxazole ring: This can be done through the cyclization of an appropriate precursor, often involving the use of a dehydrating agent.
Introduction of the morpholine ring: This step involves the reaction of the oxazole derivative with morpholine under suitable conditions.
Formation of the carbonitrile group: This can be achieved through the reaction of the oxazole derivative with a suitable nitrile source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Oxazolidines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The furan and oxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2,5-Dimethylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide
- 4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one
Uniqueness
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O4/c1-14-3-4-15(2)19(11-14)26-13-16-5-6-18(27-16)20-23-17(12-22)21(28-20)24-7-9-25-10-8-24/h3-6,11H,7-10,13H2,1-2H3 |
InChI Key |
DFFCWHZRANWHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N |
Origin of Product |
United States |
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